2-Bromo-2-(trifluoromethyl)difluorooxirane
Overview
Description
2-Bromo-2-(trifluoromethyl)difluorooxirane is a chemical compound with the molecular formula C3BrF5O. It is a member of the oxirane family, characterized by a three-membered ring structure containing an oxygen atom. This compound is notable for its unique combination of bromine and trifluoromethyl groups, which impart distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-(trifluoromethyl)difluorooxirane typically involves the reaction of a suitable precursor with bromine and trifluoromethylating agents. One common method includes the reaction of a difluoromethyl-substituted alkene with bromine in the presence of a catalyst. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-(trifluoromethyl)difluorooxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield difluoromethyl-substituted alcohols.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under mild conditions.
Major Products
Oxidation: Formation of difluoromethyl-substituted ketones or aldehydes.
Reduction: Production of difluoromethyl-substituted alcohols.
Substitution: Generation of various substituted oxiranes depending on the nucleophile used.
Scientific Research Applications
2-Bromo-2-(trifluoromethyl)difluorooxirane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-2-(trifluoromethyl)difluorooxirane involves its interaction with molecular targets through its reactive oxirane ring. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-2-(trifluoromethyl)difluorooxirane
- 2-Iodo-2-(trifluoromethyl)difluorooxirane
- 2-Bromo-2-(difluoromethyl)difluorooxirane
Uniqueness
2-Bromo-2-(trifluoromethyl)difluorooxirane is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct reactivity and stability. Compared to its analogs, this compound exhibits enhanced electrophilicity and a higher degree of fluorination, making it particularly valuable in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
2-bromo-3,3-difluoro-2-(trifluoromethyl)oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3BrF5O/c4-1(2(5,6)7)3(8,9)10-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOIHZPYLYTJGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(O1)(F)F)(C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3BrF5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70663101 | |
Record name | 2-Bromo-3,3-difluoro-2-(trifluoromethyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70663101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933668-42-9 | |
Record name | 2-Bromo-3,3-difluoro-2-(trifluoromethyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70663101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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